3-[4-Hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)-2-propen-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Licochalcone A can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common synthetic route involves the Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and 4-hydroxybenzaldehyde . This reaction is typically carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.
Industrial Production Methods
Industrial production of licochalcone A often involves extraction from the roots of Glycyrrhiza inflata or Glycyrrhiza uralensis . The extraction process includes steps such as grinding the roots, solvent extraction using ethanol or methanol, and purification through column chromatography . Advanced techniques like high-speed countercurrent chromatography and preparative chromatography are also employed to obtain high-purity licochalcone A .
Chemical Reactions Analysis
Types of Reactions
Licochalcone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction of licochalcone A can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving licochalcone A often use halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include various derivatives of licochalcone A, such as hydroxylated, halogenated, and reduced forms .
Scientific Research Applications
Licochalcone A has a wide range of scientific research applications:
Mechanism of Action
Licochalcone A exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Licochalcone A is compared with other similar flavonoids, such as licochalcone B, licochalcone C, and licochalcone D . While all these compounds share a similar chalcone structure, licochalcone A is unique due to its higher potency in anti-inflammatory and anticancer activities .
List of Similar Compounds
- Licochalcone B
- Licochalcone C
- Licochalcone D
Licochalcone A stands out for its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZSKMJFUPEHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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